molecular formula C14H19NO2 B1461783 1-(2,4-Dimethylbenzoyl)piperidin-4-ol CAS No. 1090476-83-7

1-(2,4-Dimethylbenzoyl)piperidin-4-ol

Cat. No.: B1461783
CAS No.: 1090476-83-7
M. Wt: 233.31 g/mol
InChI Key: ANSFKZUZXSPRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylbenzoyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a 2,4-dimethylbenzoyl group attached to the piperidin-4-ol moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .

Biochemical Analysis

Biochemical Properties

1-(2,4-Dimethylbenzoyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly as an antagonist of the chemokine receptor CCR5. This receptor is a member of the G-protein coupled receptor family and is essential for the entry of HIV-1 into host cells . The compound interacts with the CCR5 receptor by forming a strong salt-bridge interaction with a basic nitrogen atom, which is a common feature of CCR5 antagonists . Additionally, this compound contains lipophilic groups that enhance its binding affinity to the receptor .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by inhibiting the entry of HIV-1 into host cells, thereby preventing viral replication . This compound also affects cell signaling pathways by blocking the activation of the CCR5 receptor, which is involved in the regulation of immune responses . Furthermore, this compound can modulate gene expression and cellular metabolism by altering the activity of downstream signaling molecules .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with the CCR5 receptor. The compound acts as an antagonist by occupying the receptor’s binding site, thereby preventing the interaction of the receptor with its natural ligands . This inhibition of receptor-ligand binding leads to a decrease in receptor activation and subsequent downstream signaling . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on the CCR5 receptor, leading to sustained prevention of HIV-1 entry into host cells . The compound’s efficacy may decrease over time due to potential resistance mechanisms developed by the virus .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits the CCR5 receptor without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, indicating a saturation of the receptor binding sites .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites . These metabolites may further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body . The metabolic flux of this compound can influence its bioavailability and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with the ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, this compound can bind to plasma proteins, such as albumin, affecting its distribution and accumulation in different tissues . These interactions influence the compound’s localization and overall pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific cellular compartments, such as the plasma membrane, where it interacts with the CCR5 receptor . Additionally, this compound may undergo phosphorylation or other modifications that influence its activity and function within the cell . These modifications can affect the compound’s ability to inhibit receptor activation and downstream signaling .

Preparation Methods

The synthesis of 1-(2,4-Dimethylbenzoyl)piperidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylbenzoic acid and piperidin-4-ol.

    Reaction Conditions: The reaction conditions often involve the use of reagents like thionyl chloride to convert 2,4-dimethylbenzoic acid to its corresponding acid chloride.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

1-(2,4-Dimethylbenzoyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoyl or piperidine ring are replaced by other groups.

Scientific Research Applications

1-(2,4-Dimethylbenzoyl)piperidin-4-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential as a ligand in receptor binding studies.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(2,4-Dimethylbenzoyl)piperidin-4-ol can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

(2,4-dimethylphenyl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-10-3-4-13(11(2)9-10)14(17)15-7-5-12(16)6-8-15/h3-4,9,12,16H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSFKZUZXSPRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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